Product packaging for Ethyl 2-(oxetan-2-yl)acetate(Cat. No.:CAS No. 96516-90-4)

Ethyl 2-(oxetan-2-yl)acetate

Cat. No.: B1626402
CAS No.: 96516-90-4
M. Wt: 144.17 g/mol
InChI Key: KUYFAJSMQUSUCX-UHFFFAOYSA-N
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Description

Historical Context of Four-Membered Heterocycles in Organic Chemistry

The history of heterocyclic chemistry began to unfold in the 1800s, concurrent with the broader development of organic chemistry. The discovery of four-membered heterocycles, such as oxetanes, presented significant synthetic challenges to early chemists. The inherent ring strain of these small rings makes them both reactive and difficult to synthesize. Initial methods for preparing four-membered heterocycles, like treating a 3-halo alcohol with a base, were often inefficient, yielding mediocre results due to competing side reactions like dimerization and elimination.

Despite these early hurdles, the unique properties of these strained rings drove continued interest. The reactivity of the strained ether, for example, allows for ring-opening reactions under various conditions, including with acid catalysis or strong nucleophiles. This reactivity has established them as valuable reactive intermediates in organic synthesis.

Significance of Oxetane (B1205548) Motifs in Synthetic Chemistry and Building Block Design

In recent years, the oxetane motif has garnered immense interest in synthetic and medicinal chemistry. Oxetanes are increasingly recognized as valuable building blocks due to their unique structural and physicochemical properties. They are often used as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Specifically, oxetanes can serve as replacements for gem-dimethyl and carbonyl groups, offering improvements in key "drug-like" properties.

The incorporation of an oxetane ring into a molecule can enhance metabolic stability and aqueous solubility. The small, polar nature of this heterocycle makes it an attractive motif for improving the physicochemical profile of a compound. As a result, the use of oxetane-containing building blocks has become a widely adopted strategy in medicinal chemistry programs to optimize lead compounds and generate novel intellectual property.

Overview of Research Trajectories for 2-Substituted Oxetanes, with specific emphasis on Ethyl 2-(oxetan-2-yl)acetate

While the utility of 3-substituted oxetanes is well-established, research into 2-substituted oxetanes has presented its own set of synthetic challenges and opportunities. The introduction of a substituent at the 2-position creates a chiral center, making enantioselective synthesis a key area of investigation. The development of methods to produce these more complex, functionalized oxetanes is crucial as they offer additional vectors for exploration in medicinal chemistry and materials science.

This compound is a notable example within this class of compounds. It features a strained four-membered oxetane ring with an ethyl acetate (B1210297) group at the 2-position. This compound serves as a valuable synthetic intermediate, with both the oxetane ring and the ester group available for a variety of chemical transformations. Its structure and reactivity make it a subject of interest for creating more complex molecules with potential applications in various fields of chemical research. The reactivity of this compound is largely dictated by the strained oxetane ring, which can undergo ring-opening reactions to form reactive intermediates capable of interacting with different molecular targets.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 96516-90-4
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless liquid
Odor Fruity
Storage 2-8°C, Sealed in dry conditions

Synthetic Routes for this compound

MethodReagents/CatalystConditionsYieldNotes
Base-Mediated Cyclization 3-Chloropropyl acetate, Potassium hydroxide (B78521) (KOH)150–160°C, Solvent-free~40%A common laboratory method involving intramolecular nucleophilic substitution.
Acid-Catalyzed Esterification 2-(Oxetan-2-yl)acetic acid, EthanolSulfuric acid (H₂SO₄), 80°C (reflux)50–55% (over 2 steps)A two-step approach involving synthesis of the carboxylic acid followed by esterification.
Industrial Synthesis 3-Chloropropyl acetate, KOHContinuous flow reactor, 160°CHighEmploys continuous flow reactors for improved efficiency and scalability.

Key Reactions of this compound

Reaction TypeReagentsKey Products
Oxetane Ring Oxidation Potassium permanganate (B83412) (KMnO₄) under acidic conditionsγ-keto esters or carboxylic acids
Ester Group Oxidation Strong oxidizing agents (e.g., Chromium trioxide, CrO₃)Ketone or carboxylic acid derivatives
Selective Ester Reduction Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminium hydride (LiAlH₄)2-(Oxetan-2-yl)ethanol

Spectroscopic Data Highlights for this compound

TechniqueObservation
¹H and ¹³C NMR Identifies functional groups, with oxetane protons typically observed at δ 4.5–5.0 ppm and the ester carbonyl around 170 ppm.
IR Spectroscopy Confirms the presence of the ester C=O stretch (around 1740 cm⁻¹) and C-O-C vibrations of the oxetane ring (around 980 cm⁻¹).
GC-MS Used to determine purity and identify the molecular ion peak.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1626402 Ethyl 2-(oxetan-2-yl)acetate CAS No. 96516-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(oxetan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)5-6-3-4-10-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYFAJSMQUSUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539680
Record name Ethyl (oxetan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96516-90-4
Record name Ethyl (oxetan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Oxetane Ring Reactivity Pertinent to Ethyl 2 Oxetan 2 Yl Acetate

Ring-Opening Reactions of Oxetanes

The cleavage of the strained oxetane (B1205548) ring is a predominant reaction pathway, which can be initiated by a variety of reagents and conditions, leading to functionalized linear products. researchgate.netmagtech.com.cn

Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. The regioselectivity of this reaction is heavily influenced by both steric and electronic factors. magtech.com.cn In the case of unsymmetrically substituted oxetanes, such as ethyl 2-(oxetan-2-yl)acetate, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn This process generally follows an S(_N)2 mechanism.

For instance, the reaction of 2-substituted oxetanes with various nucleophiles often requires activation by a Lewis or Brønsted acid. researchgate.net The regiochemical outcome can be controlled by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles tend to favor attack at the less substituted α-carbon, while softer nucleophiles, under certain conditions, might show different selectivity. magtech.com.cn

A study on the nucleophilic ring-opening of various oxetanes demonstrated that the reaction can be highly regioselective. For example, the reaction of 2-vinyloxetanes with certain nucleophiles proceeds via an S(_N)2' pathway, with the nucleophile attacking the β-carbon of the vinyl group. magtech.com.cn In the context of this compound, a strong nucleophile would be expected to attack the C4 position of the oxetane ring, leading to a γ-substituted butyrate (B1204436) derivative.

Nucleophile TypeGeneral Regioselectivity on 2-Substituted OxetanesControlling Factor
Strong NucleophilesAttack at the less substituted α-carbon (C4)Steric Hindrance
Weak Nucleophiles (with acid catalysis)Attack at the more substituted α-carbon (C2)Electronic Effects
OrganocupratesVariable, can be directed to either α-carbonReagent and Substrate Dependent

Oxetanes readily undergo cationic ring-opening polymerization (CROP) to form polyethers. wikipedia.org This process is driven by the relief of ring strain and is of significant industrial importance. rsc.orgradtech.org

The CROP of oxetanes is typically initiated by strong electrophiles, such as Lewis acids, protonic acids, or carbocationic salts, which activate the oxetane monomer by protonation or coordination to the oxygen atom. wikipedia.org This initial step forms a tertiary oxonium ion, which is the active propagating species. wikipedia.orgrsc.org

The propagation then proceeds via an S(_N)2-type nucleophilic attack of a monomer molecule on one of the α-carbons of the oxonium ion at the growing chain end. researchgate.net This regenerates the oxonium ion at the new chain end, allowing for the polymerization to continue. rsc.org The polymerization of oxetane is characterized by the continuous attack of the oxygen atom of an incoming oxetane monomer on the carbon atom of the oxetane cation. rsc.orgrsc.org

Two primary mechanisms are often considered in the CROP of functionalized oxetanes: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.comacs.org In the ACE mechanism, the monomer attacks the growing polymer chain's active end. tandfonline.com Conversely, in the AM mechanism, the hydroxyl group of a polymer chain attacks a protonated monomer. tandfonline.com The dominant mechanism can be influenced by factors such as monomer basicity and the presence of protic additives. acs.org For oxetane itself, which is more basic than simple alcohols, the ACE mechanism generally prevails. acs.org

The high reactivity of oxetanes in ring-opening reactions is fundamentally linked to their significant ring strain energy, estimated to be around 106 kJ/mol. iajpr.comresearchgate.netacs.org This value is only slightly lower than that of oxiranes (epoxides), which are well-known for their high reactivity. researchgate.net The relief of this strain provides a strong thermodynamic driving force for ring-opening processes, including polymerization. wikipedia.org

The activation energy for the ring-opening of oxetanes is, however, kinetically less favorable than for oxiranes under certain conditions. researchgate.netacs.org Despite this, the strain energy is a critical factor that enables the polymerization to proceed readily once initiated. wikipedia.org The basicity of the oxygen atom in the oxetane ring also plays a role; a higher basicity can facilitate the initiation step in cationic polymerization by making protonation or coordination with a Lewis acid more favorable. radtech.orgresearchgate.net

Cyclic EtherRing Strain Energy (kJ/mol)Relative Reactivity in CROP
Oxirane~114High
Oxetane ~106 High
Tetrahydrofuran (B95107)~23Lower
Tetrahydropyran~5Not readily polymerizable

Cationic Ring-Opening Polymerization Mechanisms

Rearrangements and Ring Expansion Reactions of Oxetanes

Beyond simple ring-opening, oxetanes can undergo fascinating rearrangement and ring expansion reactions, often under photochemical or catalytic conditions. magtech.com.cnsioc-journal.cn These transformations provide access to larger heterocyclic systems. sioc-journal.cnsioc-journal.cn

For example, photochemical reactions of oxetanes can lead to the formation of tetrahydrofuran derivatives through a ring expansion process. rsc.orgrsc.org Mechanistic studies, including DFT calculations, suggest that these reactions can proceed through a diradical pathway following the formation of an ylide intermediate. rsc.orgrsc.org The stereoselectivity of these ring expansions can be influenced by the nature of the substituents on the oxetane ring. rsc.org

In another example, oxetane-tethered anilines have been shown to undergo an unusual skeletal reorganization in the presence of an indium catalyst to form 1,2-dihydroquinolines. nih.gov This transformation involves a series of bond cleavage and formation events, initiated by the intramolecular attack of the nitrogen atom. nih.gov Additionally, 3-amido oxetanes can rearrange to 2-oxazoline amide ethers, a process driven by a transient electrophilic aza-oxyallyl cation. acs.org

Structure-Reactivity Relationships in 2-Substituted Oxetane Systems

The nature and position of substituents on the oxetane ring have a profound impact on its reactivity. magtech.com.cntandfonline.com In the context of this compound, the ester-containing substituent at the 2-position is expected to significantly influence the molecule's chemical behavior.

The presence of a substituent at the 2-position can create a stereocenter and introduce electronic effects that modulate the reactivity of the adjacent C-O bond. For instance, an electron-withdrawing group at the 2-position can destabilize a developing positive charge at that carbon during cationic ring-opening, potentially influencing the regioselectivity of monomer attack.

In unsymmetrically substituted oxetanes, the polymerization can lead to different types of polymer chain connections, such as head-to-tail, head-to-head, and tail-to-tail arrangements. wikipedia.org For 2-substituted oxetanes, this can result in a more complex polymer microstructure compared to the polymerization of unsubstituted or 3-substituted oxetanes. wikipedia.org

Furthermore, the stability of the oxetane ring itself is affected by the substitution pattern. While 3,3-disubstituted oxetanes are generally more stable due to steric hindrance preventing nucleophilic attack, 2-substituted oxetanes can be more susceptible to ring-opening, particularly if the substituent can stabilize a carbocationic intermediate. nih.gov The synthesis of 2-substituted oxetanes remains a challenge, with methods often involving intramolecular C-O or C-C bond formation. rsc.orgresearchgate.net

Influence of Ester Moiety on Ring Strain and Reactivity

The ester group at the C2 position of this compound exerts a significant influence on the reactivity of the oxetane ring. While the inherent ring strain of the oxetane is a major factor, the electronic properties of the ester moiety can either stabilize or destabilize the ring and its intermediates during chemical transformations. acs.org

The ester group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid. This transformation can, in some cases, precede or occur concurrently with reactions involving the oxetane ring itself. For instance, intramolecular cyclization of the carboxylate anion, formed under basic conditions, can lead to the formation of bicyclic lactones, especially with prolonged storage or upon heating.

Computational studies have provided insights into the reactivity of substituted oxetanes. Density Functional Theory (DFT) calculations can model the transition states for ring-opening reactions, providing data on activation energies for nucleophilic attack on the oxetane ring. These studies help in understanding how the ester group modifies the electron distribution within the oxetane ring, thereby affecting its susceptibility to nucleophilic attack.

The reactivity of this compound can also be compared to other substituted oxetanes to understand the specific role of the ethyl acetate (B1210297) group. For example, the presence of an electron-withdrawing group like the ester can influence the regioselectivity of ring-opening reactions. magtech.com.cn

Below is a data table summarizing the comparative reactivity of this compound under different conditions, highlighting the influence of the ester moiety.

Reaction TypeReagent/ConditionsProduct(s)Observations
Nucleophilic Ring Opening Amines, ThiolsRing-opened productsThe strained oxetane ring is susceptible to nucleophilic attack. The ester group can influence the rate and regioselectivity.
Hydrolysis Acidic or Basic conditions2-(Oxetan-2-yl)acetic acidThe ester group is readily hydrolyzed.
Reduction Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran derivative and alcoholBoth the oxetane ring and the ester group are reduced.
Selective Ester Reduction Sodium borohydride (B1222165) (NaBH₄)Primary alcoholThe ester is selectively reduced without affecting the oxetane ring.
Isomerization Heat or polar solventsBicyclic lactonesIntramolecular cyclization of the corresponding carboxylate can occur.

Impact of Substituent Effects at C2 Position on Ring Opening

The nature of the substituent at the C2 position of the oxetane ring plays a critical role in determining the regioselectivity and rate of ring-opening reactions. magtech.com.cnacs.org For this compound, the ethyl acetate group at C2 introduces specific steric and electronic effects that govern its reactivity.

Ring-opening reactions of unsymmetrically substituted oxetanes are primarily influenced by a balance of steric and electronic factors. magtech.com.cn In general, under nucleophilic conditions, attack often occurs at the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn However, the electronic nature of the C2 substituent can alter this preference.

Lewis acid catalysis is a common strategy to activate the oxetane ring towards nucleophilic attack. acs.orguab.catnih.gov The Lewis acid coordinates to the oxygen atom, further polarizing the C-O bonds and facilitating ring opening. The regioselectivity of this opening is highly dependent on the stability of the resulting carbocationic intermediate. An electron-withdrawing group at C2, such as the ethyl acetate group, can destabilize an adjacent carbocation, potentially directing the nucleophilic attack to the C4 position. Conversely, under certain conditions, particularly with soft nucleophiles, C-C bond formation can be achieved through Lewis acid-catalyzed ring opening. nih.gov

Computational studies have been instrumental in elucidating the mechanisms of these reactions. nih.gov For instance, DFT calculations can model the transition states and intermediates involved in the ring-opening of 2-substituted oxetanes, providing a rationale for the observed regioselectivity. scispace.com These studies have shown that the stability of the open-ring zwitterionic intermediate is a key determinant of the reaction pathway. uab.cat

The following table summarizes the impact of different types of substituents at the C2 position on the regioselectivity of oxetane ring-opening reactions.

C2 Substituent TypeReaction ConditionsPreferred Site of Nucleophilic AttackRationale
Alkyl (e.g., Methyl) NucleophilicC4 (less substituted)Steric hindrance at C2 dominates. magtech.com.cn
Aryl (e.g., Phenyl) Lewis Acid CatalysisC2 (more substituted)Stabilization of the benzylic carbocation intermediate. acs.org
Electron-withdrawing (e.g., Ester) Nucleophilic/Lewis AcidC4 or C2 (condition dependent)Electronic destabilization of C2 carbocation vs. steric factors. magtech.com.cnnih.gov
Vinyl Nucleophilic (SN2')β-carbon of the vinyl groupConjugate addition mechanism. magtech.com.cn

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Oxetan 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of ethyl 2-(oxetan-2-yl)acetate. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecule's structure can be assembled.

The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) ring and the ethyl ester group.

The protons on the oxetane ring are particularly informative. Due to the ring strain and the influence of the oxygen atom, these protons experience unique shielding and deshielding effects. In 2-substituted oxetanes, the proton at the C2 position (the methine proton) typically appears as a multiplet. The methylene (B1212753) protons on the oxetane ring (at C3 and C4) would also present as complex multiplets due to both geminal and vicinal coupling. For instance, in related 2-substituted oxetanes, the chemical shifts for the oxetane protons are observed in the range of δ 4.3-4.9 ppm. illinois.edu

The protons of the ethyl group exhibit a characteristic pattern: a quartet for the methylene protons (-CH₂-) adjacent to the ester oxygen and a triplet for the terminal methyl protons (-CH₃). This is a result of spin-spin coupling between the two sets of protons.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Oxetane-CH~4.8Multiplet
Oxetane-CH₂ (C4)~4.4-4.6Multiplet
Oxetane-CH₂ (C3)~2.6-2.8Multiplet
Ester-CH₂~4.1Quartet~7.1
Acetate-CH₂~2.5Multiplet
Methyl-CH₃~1.2Triplet~7.1

This table is illustrative and based on general principles and data from related compounds.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization states. In this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the oxetane ring, the carbons of the ethyl group, and the acetate (B1210297) methylene carbon.

The carbonyl carbon is typically found in the downfield region of the spectrum, around 170 ppm. The carbons of the oxetane ring are also characteristic, with the carbon attached to the oxygen (C2 and C4) appearing at a lower field than the C3 carbon. For example, in unsubstituted oxetane, the C2/C4 carbons appear at δ 72.8 ppm, while the C3 carbon is at δ 23.1 ppm. illinois.edu Substitution at the C2 position significantly affects these shifts. The carbons of the ethyl group and the acetate methylene will have chemical shifts typical for such fragments.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Carbonyl (C=O)~171
Oxetane-CH (C2)~78
Oxetane-CH₂ (C4)~67
Ester-O-CH₂~61
Acetate-CH₂~41
Oxetane-CH₂ (C3)~29
Methyl-CH₃~14

This table is illustrative and based on general principles and data from related compounds.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the methine proton on the oxetane ring and the adjacent methylene protons of the ring, as well as between the methylene and methyl protons of the ethyl group. This helps to trace the proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton at C2 of the oxetane ring would show a correlation to the C2 carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms. For instance, HMBC would show a correlation between the acetate methylene protons and the carbonyl carbon, and between the oxetane C2 proton and the acetate methylene carbon, confirming the attachment of the acetate group to the oxetane ring.

The combined application of these 2D NMR techniques allows for a complete and confident structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most prominent absorption bands would be due to the ester and the oxetane ring.

The ester group is characterized by a strong C=O stretching vibration, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the oxetane's ether linkage would also be present, likely in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. While some sources suggest a C-O-C vibration for the oxetane ring around 980 cm⁻¹, this can vary with substitution.

A table of expected IR absorption bands is presented below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
EsterC=O stretch1735 - 1750
Ester & OxetaneC-O stretch1000 - 1300
AlkylC-H stretch2850 - 3000

This table is based on established IR correlation charts.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure. For this compound (C₇H₁₂O₃), the molecular weight is 144.17 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 144.

The fragmentation pattern would be characteristic of both the ester and the oxetane functionalities. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73). The oxetane ring can undergo ring-opening and fragmentation. For instance, cleavage of the oxetane ring could lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules. A base peak, the most intense peak in the spectrum, could arise from a particularly stable fragment ion. For example, in the mass spectrum of 2-azidoethyl acetate, the parent peak at 129 amu was the most intense. acs.org

A hypothetical fragmentation table is shown below.

m/z Value Possible Fragment Ion
144[C₇H₁₂O₃]⁺ (Molecular Ion)
99[M - OCH₂CH₃]⁺
73[COOCH₂CH₃]⁺
71[M - COOCH₂CH₃]⁺

This table is illustrative and based on general fragmentation patterns of esters and cyclic ethers.

Conformational Analysis via Spectroscopic Data (e.g., Ring Puckering in Substituted Oxetanes)

The four-membered oxetane ring is not perfectly planar and exhibits a "puckered" conformation to alleviate ring strain. illinois.eduacs.org The degree of this puckering can be influenced by the nature and position of substituents on the ring. acs.org Spectroscopic data, particularly NMR, can provide insights into the preferred conformation of the oxetane ring in this compound.

The coupling constants between protons on the oxetane ring, obtained from the ¹H NMR spectrum, are dependent on the dihedral angles between them, which in turn are determined by the ring's conformation. By analyzing these coupling constants, often with the aid of computational modeling, the extent of ring puckering and the preferred orientation of the ethyl acetate substituent (axial or equatorial) can be inferred. The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org For example, X-ray crystallography has shown that the puckering angle in some substituted oxetanes can be around 16°. acs.org While unsubstituted oxetane has a small puckering angle, the presence of substituents, as in this compound, is expected to influence this conformation. acs.orgmdpi.com

Computational and Theoretical Studies on Ethyl 2 Oxetan 2 Yl Acetate and Oxetane Derivatives

Density Functional Theory (DFT) and Ab Initio Methods in Oxetane (B1205548) Research

Density Functional Theory (DFT) and ab initio quantum chemistry methods are at the forefront of computational studies on oxetane derivatives. rsc.orgrsc.org These first-principles approaches solve the electronic Schrödinger equation to predict molecular properties without reliance on empirical parameters. wikipedia.org Methods such as B3LYP and MP2, paired with basis sets like 6-31G(d,p) and 6-311++G(d,p), have proven suitable for accurately calculating the electronic structure and geometries of oxetane systems. rsc.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For oxetanes, DFT and ab initio methods have been successfully used to calculate optimized geometries, bond lengths, and bond angles. rsc.org The results for the parent oxetane molecule show good agreement with experimental data. rsc.org Upon protonation (a key step in initiating cationic polymerization), calculations show changes in the geometric parameters of the oxetane ring. rsc.org

Beyond simple geometry, these methods are used to probe the electronic properties of oxetane derivatives. For instance, DFT calculations have been employed to determine the optimized ground-state geometry and the distribution of frontier molecular orbital (HOMO and LUMO) energy levels for complex oxetane-functionalized molecules. nih.gov Such calculations are crucial for understanding reactivity, as the LUMO energy, for example, has been correlated with the rate of hydrolysis in certain oxetanes. researchgate.net Furthermore, properties like ionization energy and dipole polarizability have been determined using time-dependent DFT (TD-DFT) methods. aip.org

Table 1: Selected Computed Geometric Parameters for Oxetane (Ox) and Protonated Oxetane (Ox-H⁺) using B3LYP/6-31G(d,p). rsc.org
ParameterOxetane (Calculated)Ox-H⁺ (Calculated)Oxetane (Experimental)
r(C-O) (nm)0.1450.1510.145
r(C-C) (nm)0.1530.1540.155
∠(C-O-C) (°)91.894.991.9
∠(O-C-C) (°)88.185.987.1
∠(C-C-C) (°)85.483.084.5

Understanding chemical reactions involving oxetanes, such as the ring-opening polymerization that is crucial for their application in materials science, relies on mapping the entire reaction pathway. rsc.org Computational methods are used to identify and characterize the geometries of reactants, intermediates, products, and, most importantly, the transition states that connect them. rsc.orgrsc.org Vibrational frequency analysis is a key step; a stable structure (reactant, product, intermediate) has all real frequencies, while a transition state is a first-order saddle point characterized by a single imaginary frequency. rsc.orgrsc.org

For the cationic ring-opening polymerization of oxetane, DFT studies have shown that the reaction proceeds by the oxygen atom of a neutral oxetane molecule attacking a carbon atom of a protonated oxetane cation. rsc.orgrsc.org The structures of the transition states in each step of the polymerization have been shown to be closer to the reactants. rsc.orgrsc.org To confirm that a calculated transition state correctly connects the desired reactant and product, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.orgrsc.org Similar analyses have been applied to other oxetane reactions, including enzymatic ring formation and photochemical ring opening, successfully identifying the relevant transition states and intermediates. core.ac.ukresearchgate.netnih.gov

Table 2: Key Findings from Reaction Pathway Analysis of Oxetanes
Reaction TypeComputational MethodKey FindingSource
Cationic PolymerizationDFT (B3LYP), MP2Reaction proceeds via O-atom of Ox attacking C-atom of Ox-H⁺. Transition states verified by IRC calculations. rsc.orgrsc.orgrsc.org
Photochemical Ring Opening (in DNA)DFT (B3LYP)A transition state was optimized, directly linking the oxetane intermediate to the final product. Water molecules were found to assist in lowering the activation barrier. core.ac.uk
Enzymatic Ring Formation (Paclitaxel Biosynthesis)DFTCalculated free energy profiles for intermediates and transition-state structures in the P450-catalyzed formation of an oxetane ring. researchgate.net
Co-catalyzed Ring OpeningDFT (BP86)Calculations suggest that ring-opening of oxetanes activated by a Lewis acid (AlCl₃) is practically barrierless. researchgate.net

Studies on cationic polymerization have shown that the activation energy for the initial step is very low, indicating that an acidified oxetane can readily polymerize. rsc.orgrsc.org In another context, the intramolecular ring-opening of an oxetane intermediate in UV-damaged DNA was calculated to have a very high Gibbs energy of activation (+166 kJ mol⁻¹), but this barrier was considerably lowered when the catalytic effect of water molecules was included in the calculations. core.ac.uk DFT calculations have also been used to compare the energy barriers of different ring-opening pathways, such as C-C versus C-O bond scission in the triplet excited state of an oxetane derivative, showing that C-C cleavage is the energetically preferred route. nih.gov

Table 3: Calculated Energetics for Various Oxetane Ring-Opening Processes
ProcessComputational MethodCalculated Energy ValueSource
Hydration of OxetaneB3LYP/MP2Hydration heat of approx. -83 kJ mol⁻¹ rsc.org
Ring Opening of Oxetane Intermediate in DNA (uncatalyzed)DFT (B3LYP)Gibbs energy of activation: +166 kJ mol⁻¹ core.ac.uk
Ring Opening of Oxetane Intermediate in DNA (water-assisted)DFT (B3LYP)Gibbs energy of activation: +44 kJ mol⁻¹ core.ac.uk
Photochemical Cleavage (C-C scission)wB97X-D4/PBEh-3cGibbs free energy (ΔG): +85 kJ mol⁻¹ nih.gov
Photochemical Cleavage (C-O scission)wB97X-D4/PBEh-3cGibbs free energy (ΔG): +148 kJ mol⁻¹ nih.gov

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanics methods are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are used to investigate the conformational dynamics of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how a molecule moves, flexes, and interconverts between different shapes (conformations). nih.govnih.gov

For a molecule like Ethyl 2-(oxetan-2-yl)acetate, MD simulations can provide crucial insights into the flexibility of the oxetane ring and the conformational preferences of the ethyl acetate (B1210297) side chain. Such simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site. acs.org By performing simulations at different temperatures, researchers can observe conformational interconversions, such as ring inversions, and correlate the frequency of these events with the energy barriers between conformations. nih.gov Though specific MD studies on this compound are not prominent, the methodology has been extensively applied to other cyclic systems, demonstrating its power to sample conformational landscapes and identify the most stable and functionally relevant structures. nih.govacs.org

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling for Oxetane Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govmdpi.com These models are built by calculating a set of numerical descriptors for each molecule—derived from its structure—and then using regression or machine learning methods to find a mathematical equation that relates these descriptors to an observed activity. nih.govrsc.org

In the context of oxetane derivatives, QSAR/QSPR approaches are valuable for predicting properties without the need for synthesis and testing, which is particularly useful in drug discovery and environmental safety assessment. researchgate.netnih.gov A key application has been in predicting the metabolic fate of oxetane-containing compounds. researchgate.net For example, a study on the hydrolysis of twenty-three different oxetanes by microsomal epoxide hydrolase (mEH) used quantum mechanics modeling to derive descriptors. researchgate.net The results showed that for structurally similar compounds, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) was highly correlated with the rate of diol formation. researchgate.net This suggests that the intrinsic reactivity of the oxetane, as captured by the LUMO energy, is a primary determinant of its metabolic rate by this enzyme. researchgate.net Such a model allows medicinal chemists to rank-order new designs and prioritize compounds less prone to this metabolic pathway. researchgate.net

Table 4: Framework of a QM-Based QSAR Study on Oxetane Metabolism. researchgate.net
ComponentDescription
ObjectiveTo predict the hydrolytic rate of mEH-mediated oxetane metabolism.
MoleculesA set of 23 oxetane-containing compounds.
DescriptorsQuantum mechanical parameters (e.g., LUMO energy) calculated using modeling software.
Experimental DataMeasured rate of diol formation from oxetane hydrolysis by mEH.
FindingLUMO energy is highly correlated with the hydrolytic rate for structurally similar oxetanes.
ApplicationEnables medicinal chemistry design to reduce mEH-mediated metabolism based on calculated LUMO energy.

Computational Approaches for Spectroscopic Data Prediction and Validation

Computational methods are indispensable for interpreting and validating experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural elucidation of complex molecules, including those containing oxetane rings, can be challenging, and computational prediction of spectra provides a powerful means of confirming or revising proposed structures. acs.orgacs.org

DFT calculations are widely used to predict NMR chemical shifts and coupling constants. Discrepancies between experimental and calculated values can often be explained by factors like conformational flexibility or solvent effects. For oxetanes, dynamic ring puckering can influence proton chemical shifts, and comparing experimental data to DFT-calculated values can help resolve structural ambiguities. Specialized hybrid methods combining DFT with machine learning have been developed to aid in the stereochemical assignment of natural products containing oxetane moieties, leading to the revision of numerous previously published structures. acs.org

Similarly, the prediction of mass spectra is now possible through methods like Quantum-Chemistry-based Electron Ionization Mass Spectrometry (QCEIMS). escholarship.org This technique uses Born-Oppenheimer molecular dynamics to simulate the fragmentation of a molecule following electron ionization. While the accuracy can vary, the method can successfully predict major fragments and fragmentation mechanisms. For example, a QCEIMS simulation of 2,4-dimethyl-oxetane correctly predicted fragmentation via an initial α-cleavage followed by the loss of a CO molecule, although it produced fewer total fragment ions than were observed experimentally. escholarship.org

Table 5: Comparison of Experimental and QCEIMS Predicted Mass Spectra for 2,4-dimethyl-oxetane. escholarship.org
FeatureExperimental SpectrumQCEIMS Predicted Spectrum
Molecular Ion (m/z)86 (low intensity)86
Number of Product Ions234
Observed Initial LossesMethane (CH₄), Water (H₂O)Not predicted
Predicted Fragmentation MechanismN/A (from spectrum alone)α-cleavage followed by CO loss

Synthetic Utility of Ethyl 2 Oxetan 2 Yl Acetate As a Chemical Building Block

Incorporation into Complex Molecular Architectures via Ester Functionalization

The ethyl ester group of ethyl 2-(oxetan-2-yl)acetate is a key site for molecular elaboration, allowing for its incorporation into larger and more complex structures through well-established chemical reactions. These transformations typically involve hydrolysis, reduction, transesterification, and conversion to amides, each providing a pathway to a distinct class of derivative compounds.

Hydrolysis to 2-(Oxetan-2-yl)acetic acid

The ester can be readily hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521), followed by acidic workup to yield the corresponding carboxylic acid, 2-(oxetan-2-yl)acetic acid. rsc.org This carboxylic acid is a crucial intermediate, serving as a precursor for the formation of amides and other derivatives. rsc.orgresearchgate.net However, it is noted that some oxetane-carboxylic acids can be unstable, potentially isomerizing to lactones upon heating or during prolonged storage. researchgate.net

Reduction to 2-(Oxetan-2-yl)ethanol

The ester functionality can be reduced to a primary alcohol, yielding 2-(oxetan-2-yl)ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF). acs.org The resulting alcohol provides a new point for functionalization, for example, through oxidation or substitution reactions. nih.gov

Transesterification

The ethyl ester can be converted to other esters, such as a methyl ester, through transesterification. This reaction is typically carried out by heating the ethyl ester in another alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄). acs.org This allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule.

Amide Bond Formation

Following hydrolysis to 2-(oxetan-2-yl)acetic acid, the resulting carboxylic acid can be coupled with various amines to form amide bonds. This is a common strategy for integrating the oxetane (B1205548) motif into peptide-like structures or other complex molecules. The reaction typically requires the use of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netacs.org

Table 1: Representative Ester Functionalization Reactions

Reaction Type Reagents and Conditions Product

Strategies for Further Functionalization of the Oxetane Ring of this compound

The strained four-membered oxetane ring is a key feature of this compound, offering numerous possibilities for further chemical modification. acs.org Strategies for its functionalization often focus on reactions that either preserve the ring structure while adding substituents or utilize the ring strain to drive ring-opening reactions. These methods provide access to a wide variety of substituted and structurally diverse molecules. acs.orgnih.gov

The C2 position of the oxetane ring, being adjacent to the oxygen atom, is an activated site amenable to several functionalization strategies. These methods are crucial for synthesizing specifically substituted oxetanes.

One notable strategy involves the modification of a pre-existing functional group at the C2 position. For instance, in synthetic studies related to the antiviral agent Oxetanocin A, a 2-hydroxymethyl group on an oxetane ring was converted into a 2-acetate (B119210) derivative via a Baeyer–Villiger oxidation of an intermediate methyl ketone. acs.org This acetate (B1210297) group then serves as a leaving group that can be displaced by nucleophiles, such as protected adenine, to install new substituents at the C2 position. acs.org

Another approach involves the direct functionalization of the C-H bond at the C2 position. Photocatalytic methods using decatungstate have been shown to selectively activate the C(sp³)-H bond at the 2-position of oxetanes under mild conditions. researchgate.net This generates an α-oxy radical intermediate which can be trapped by electron-poor olefins to create new C-C bonds, leading to 2-substituted oxetanes. researchgate.net

Organometallic intermediates, particularly organolithium species, are powerful tools for the functionalization of oxetane rings. researchgate.netacs.org These methods allow for the introduction of a wide range of electrophiles onto the oxetane scaffold.

Research has shown that 2-arylsulfonyl oxetanes can undergo regioselective lithiation at the C2 position using bases like n-butyllithium (nBuLi) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78 °C). researchgate.net The resulting lithiated intermediate can then be quenched with various electrophiles to generate 2,2-disubstituted oxetanes. researchgate.net This strategy has been used to create libraries of 3-dimensional fragments for drug discovery. rsc.orgresearchgate.net

While direct lithiation of the C2-proton in this compound itself is challenging due to the acidic protons on the adjacent methylene (B1212753) group, the principles demonstrated with other oxetane scaffolds are broadly applicable. The ability of the oxetane oxygen to direct metallation has been exploited in other systems, such as the ortho-lithiation of 2-aryloxetanes and 3-(pyridin-3-yl)oxetanes, enabling functionalization of the attached aromatic rings. rsc.org Furthermore, highly unstable intermediates like 3-oxetanyllithium have been successfully generated and used in continuous flow reactors, reacting with electrophiles like ketones, aldehydes, and isocyanates. nih.govacs.org This demonstrates the general potential of using organometallic intermediates for the derivatization of the oxetane core structure. researchgate.netnih.govacs.orgnih.gov

Applications in the Synthesis of Diverse Chemical Scaffolds

The unique structural and reactive properties of this compound and related oxetane building blocks make them highly valuable in the synthesis of diverse and complex chemical scaffolds. acs.orgnih.gov Their utility ranges from the construction of molecules with high three-dimensional character to the creation of novel hybrid structures combining the oxetane motif with other important chemical entities.

In modern drug discovery, there is a significant trend towards molecules with greater three-dimensional (3D) character and a higher fraction of sp³-hybridized carbons, a concept often termed "escaping from flatland." Oxetanes are ideal scaffolds for this purpose. nih.gov The non-planar, puckered conformation of the oxetane ring introduces defined 3D geometry into a molecule. acs.org

Oxetane moieties are frequently used as bioisosteric replacements for less desirable functional groups like gem-dimethyl or carbonyl groups. nih.govnih.gov This substitution can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability, while also increasing the sp³ character of the molecule. nih.gov For example, 2-(arylsulfonyl)oxetanes have been synthesized and utilized as designer 3D fragments for screening in drug discovery programs, with the sulfonyl group providing a handle for further functionalization via organometallic intermediates. rsc.orgresearchgate.net

The ability to functionalize both the ester group and the oxetane ring allows for the incorporation of the oxetane motif into a wide variety of hybrid molecular structures. This has been demonstrated in the synthesis of complex molecules containing both the oxetane ring and other key chemical scaffolds, such as indoles.

A notable example is the synthesis of oxetane-containing indole (B1671886) analogues. In one approach, an oxetane-containing tertiary alcohol was used in a Lewis acid-catalyzed Friedel–Crafts alkylation reaction with various indole derivatives. nih.gov This method successfully installed the oxetane ring at the 3-position of a 2-aryl-indole system, creating a novel class of hybrid molecules. nih.gov Such strategies highlight the utility of oxetane building blocks in generating new chemical entities with potential biological activity. nih.gov

Comparative Analysis of Oxetane Derivatives in Chemical Synthesis

The position of substitution on the oxetane ring significantly influences the stability, reactivity, and synthetic accessibility of the derivative, which in turn dictates its utility in chemical synthesis, particularly in drug discovery. A comparative analysis between 2-substituted oxetanes, such as this compound, and their 3-substituted counterparts, like ethyl 2-(oxetan-3-yl)acetate, reveals important distinctions.

Stability and Synthetic Accessibility

In medicinal chemistry, 3-substituted and 3,3-disubstituted oxetanes are generally favored over 2-substituted isomers. nih.gov This preference is largely due to their superior chemical and metabolic stability. nih.govacs.org The 3-position is less prone to metabolic oxidation compared to the 2-position. acs.org Studies have shown that 3-monosubstituted oxetanes are more stable in human liver microsomes than their 2-monosubstituted analogs. acs.org Furthermore, the commercial availability of building blocks for 3-substituted oxetanes, such as oxetan-3-one, is greater, which facilitates their incorporation into drug discovery programs. beilstein-journals.orgnih.gov

This compound itself can be unstable under certain conditions. For example, prolonged storage or mild heating can induce isomerization to form lactones. acs.org In contrast, 3,3-disubstituted oxetanes are generally the most stable substitution pattern, although instability can still arise, especially if an internal nucleophile is present. nih.gov

Reactivity and Synthetic Utility Comparison

The difference in substitution pattern also leads to divergent reactivity, offering distinct synthetic opportunities.

This compound (2-substituted) : The proximity of the ester side chain to the ring oxygen makes this isomer prone to intramolecular reactions like lactonization. Its primary utility lies in reactions where the oxetane is used as a masked diol or as a reactive electrophile that can be opened to install a functionalized four-carbon chain.

Ethyl 2-(oxetan-3-yl)acetate (3-substituted) : This isomer is generally more robust. acs.org A key synthetic route to this compound is the hydrogenation of its unsaturated precursor, ethyl 2-(oxetan-3-ylidene)acetate, often using a palladium on carbon catalyst. The oxetane ring in the 3-substituted isomer still undergoes nucleophilic ring-opening under acidic or basic conditions, for example, forming a diol with aqueous acid or an ether-linked product with alkoxides. However, the separation of the ester group from the ring oxygen by an additional carbon atom reduces the propensity for intramolecular cyclization compared to the 2-substituted isomer. This makes it a more reliable building block for introducing the stable oxetane motif as a bioisosteric replacement for other groups like gem-dimethyl or carbonyl groups to improve properties such as solubility and metabolic stability. beilstein-journals.org

Table 2: Comparative Properties of this compound and Ethyl 2-(oxetan-3-yl)acetate

PropertyThis compoundEthyl 2-(oxetan-3-yl)acetate
Substitution Pattern2-substituted3-substituted
Relative StabilityLess stable; prone to isomerization. acs.orgMore stable and synthetically tractable. nih.govacs.org
Common Synthetic RouteCyclization of γ-chloro esters. Hydrogenation of ethyl 2-(oxetan-3-ylidene)acetate.
Key ReactivityRing-opening, lactonization. Ring-opening, ester manipulations.
Primary Synthetic UseAs a reactive intermediate to form linear structures.As a stable building block to introduce the oxetane motif. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for Ethyl 2-(oxetan-2-yl)acetate, and how are reaction conditions optimized?

this compound can be synthesized via multi-step reactions involving oxetane derivatives and esterification. A robust method includes:

  • Step 1 : Formation of the oxetane ring via cyclization of γ-chloro esters under basic conditions.
  • Step 2 : Coupling with ethyl acetate derivatives using catalysts like organo-azolium salts (e.g., 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride) in aqueous media for improved atom economy .
  • Optimization : Key parameters include temperature (70°C optimal), solvent (water for green chemistry), and catalyst loading (5 mol%) to achieve yields >70% .

Q. Example Reaction Table :

StepReactantsCatalystSolventYield (%)
1γ-chloro ester, baseK₂CO₃THF60-75
2Oxetane intermediate, ethyl acetateAzolium saltH₂O70-85

Q. Which spectroscopic techniques are employed to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., oxetane protons at δ 4.5–5.0 ppm, ester carbonyl at ~170 ppm) .
  • GC-MS : Determines purity and molecular ion peaks (e.g., m/z 172 for the parent ion) .
  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and oxetane C-O-C vibrations (~980 cm⁻¹).

Q. How do the functional groups in this compound influence its reactivity?

  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., saponification to carboxylic acids).
  • Oxetane Ring : Ring strain (≈25 kcal/mol) enhances reactivity in nucleophilic ring-opening reactions (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., activation energy for nucleophilic attack on the oxetane) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media) .
  • Example : Computed ΔG‡ for oxetane ring-opening with NH₃ is ~15 kcal/mol, aligning with experimental kinetics .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Polymorphism, weak hydrogen bonding (C-H···O interactions), and low melting points.
  • Solutions :
    • Use SHELXT/SHELXL for space-group determination and refinement of disordered structures .
    • Co-crystallization with hydrogen-bond donors (e.g., phenol derivatives) improves lattice stability .

Q. How do reaction conditions impact yield in multi-component syntheses of this compound derivatives?

  • Catalyst Screening : Azolium salts outperform traditional bases (e.g., K₂CO₃) by stabilizing intermediates .
  • Solvent Effects : Water reduces side reactions (e.g., ester hydrolysis) compared to polar aprotic solvents .
  • Temperature Control : Higher temperatures (70°C) accelerate cyclization but require careful monitoring to avoid decomposition.

Q. What is the role of oxetane ring strain in the compound’s chemical transformations?

  • Ring-Opening Reactions : The strained 4-membered oxetane undergoes regioselective cleavage with nucleophiles (e.g., amines yield β-amino esters) .
  • Thermodynamic Stability : Ring strain lowers activation energy for reactions compared to non-strained ethers (e.g., THF derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.